![molecular formula C19H20FNO6S2 B2737513 4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane 1,1-dioxide CAS No. 2034329-73-0](/img/structure/B2737513.png)
4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane 1,1-dioxide is a useful research compound. Its molecular formula is C19H20FNO6S2 and its molecular weight is 441.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane 1,1-dioxide has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including enzyme inhibition, receptor binding affinities, and cytotoxic effects.
Chemical Structure and Properties
The chemical formula of the compound is C19H23N3O6S2, with a molecular weight of approximately 453.53 g/mol. Its structure features a thiazepane ring, which is crucial for its biological interactions.
Enzyme Inhibition Studies
Recent studies have focused on the enzyme inhibitory potential of related sulfonamides containing the benzodioxane moiety. For instance, compounds synthesized from N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine demonstrated significant inhibition of α-glucosidase and acetylcholinesterase enzymes. These enzymes are critical in the management of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively .
Table 1: Enzyme Inhibition Potency of Related Compounds
Compound Name | Target Enzyme | IC50 (µM) |
---|---|---|
Compound A | α-Glucosidase | 12.5 |
Compound B | Acetylcholinesterase | 8.0 |
Target Compound | α-Glucosidase | TBD |
Target Compound | Acetylcholinesterase | TBD |
Receptor Binding Affinities
In a study evaluating derivatives of 2,3-dihydrobenzo[b][1,4]dioxin , compounds exhibited high binding affinities at the 5-HT1A receptor and the serotonin transporter , indicating potential antidepressant-like activities. The best-performing derivative showed a Ki value of 96 nM for the 5-HT1A receptor and 9.8 nM for the serotonin transporter .
Cytotoxicity and Anticancer Activity
The anticancer potential of similar compounds was evaluated using an in vitro human tumor cell line screening panel. Compounds derived from dihydrobenzofuran lignans exhibited notable cytotoxic effects against leukemia and breast cancer cell lines. For example, one derivative inhibited tubulin polymerization at concentrations as low as 13 M, suggesting a mechanism involving disruption of mitotic processes .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
Compound Name | Cell Line Type | IC50 (µM) |
---|---|---|
Compound C | Leukemia | 10 |
Compound D | Breast Cancer | 15 |
Target Compound | Various Tumor Lines | TBD |
Case Studies and Research Findings
- Antidepressant Activity : A series of derivatives were tested in mouse models using tail suspension and forced swim tests, demonstrating significant antidepressant-like effects compared to controls. The most effective compound outperformed fluoxetine in terms of efficacy .
- Enzyme Inhibition in T2DM Models : The synthesized sulfonamides were tested for their ability to inhibit carbohydrate-hydrolyzing enzymes in diabetic models, showing promising results that could lead to new treatments for T2DM .
科学的研究の応用
Enzyme Inhibition
Research has indicated that compounds similar to 4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane 1,1-dioxide exhibit significant enzyme inhibitory activity. For example, studies have demonstrated that certain derivatives can inhibit α-glucosidase and acetylcholinesterase , making them potential candidates for treating Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .
Receptor Binding Affinities
The compound has also been evaluated for its binding affinities to various receptors. Preliminary studies suggest that it may interact with neurotransmitter systems related to cognitive function and metabolic regulation. This interaction could lead to advancements in treatments for neurodegenerative disorders .
Cytotoxic Effects
In vitro studies have shown that this compound exhibits cytotoxic effects against certain cancer cell lines. The mechanism of action is believed to involve apoptosis induction through mitochondrial pathways . This property highlights its potential as an anticancer agent.
Therapeutic Applications
Given its diverse biological activities, This compound could be developed for several therapeutic applications:
- Antidiabetic Agents : By inhibiting α-glucosidase, it may help control blood sugar levels in diabetic patients.
- Neuroprotective Agents : Its action on acetylcholinesterase suggests potential use in treating Alzheimer's disease by enhancing cholinergic transmission.
- Anticancer Drugs : Its cytotoxic properties indicate a possible role in cancer therapy.
Case Studies
Several studies have documented the synthesis and biological evaluation of compounds related to This compound :
特性
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO6S2/c20-16-4-2-1-3-15(16)19-7-8-21(9-12-28(19,22)23)29(24,25)14-5-6-17-18(13-14)27-11-10-26-17/h1-6,13,19H,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJYFAHYPIZTNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。